molecular formula C₁₇H₁₉NO₄ B1145025 O-Des(2-dimethylaminoethyl)-O-methyl Itopride CAS No. 331239-23-7

O-Des(2-dimethylaminoethyl)-O-methyl Itopride

Cat. No.: B1145025
CAS No.: 331239-23-7
M. Wt: 301.34
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Description

O-Des(2-dimethylaminoethyl)-O-methyl Itopride (CAS 331239-23-7) is a chemical derivative of Itopride, a known prokinetic agent. This compound is supplied as a high-purity analytical standard intended for research and development purposes, specifically for use in analytical methods such as HPLC for quality control and reference standards . Itopride, the parent compound, is a benzamide derivative with a dual mechanism of action, functioning as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor . By blocking dopamine D2 receptors and preventing the breakdown of acetylcholine, Itopride enhances gastrointestinal motility and accelerates gastric emptying . This compound is a key intermediate or metabolite that facilitates the study of Itopride's pharmacokinetics, metabolic pathways, and degradation profiles. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (MSDS) prior to handling, as this compound is identified as a potential hazard .

Properties

CAS No.

331239-23-7

Molecular Formula

C₁₇H₁₉NO₄

Molecular Weight

301.34

Synonyms

3,4-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide;  3,4-Dimethoxy-N-(4-methoxybenzyl)benzamide;  Itopride Impurity_x000B_

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Des(2-dimethylaminoethyl)-O-methyl Itopride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the core structure: The core structure of Itopride is synthesized through a series of reactions, including condensation and cyclization.

    Desubstitution of the 2-dimethylaminoethyl group: This step involves the removal of the 2-dimethylaminoethyl group, which can be achieved through selective dealkylation reactions.

    Introduction of the O-methyl group: The final step involves the methylation of the hydroxyl group to form the O-methyl derivative. This can be done using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

O-Des(2-dimethylaminoethyl)-O-methyl Itopride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the O-methyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different substituents.

Scientific Research Applications

Pharmacological Properties

1. Mechanism of Action:

  • Acetylcholinesterase Inhibition: By inhibiting acetylcholinesterase, Itopride increases the availability of acetylcholine at neuromuscular junctions, promoting smooth muscle contraction in the gastrointestinal tract .
  • Dopamine D2 Receptor Antagonism: Itopride antagonizes dopamine D2 receptors, which are known to inhibit gastrointestinal motility. This action further facilitates gastric emptying and improves symptoms associated with dysmotility .

2. Clinical Efficacy:

  • Studies have shown that Itopride significantly improves symptoms in patients with functional dyspepsia and reduces gastric emptying time . A randomized controlled trial demonstrated that doses of 100 mg and 200 mg improved gastric volumes and emptying rates compared to placebo .
  • In patients with gastroesophageal reflux disease (GERD), Itopride has been observed to decrease esophageal acid reflux without significant adverse effects, indicating its potential utility in managing GERD symptoms .

Case Studies

1. Functional Dyspepsia:

  • A double-blind, placebo-controlled study evaluated the effects of Itopride on gastric function. The results indicated that Itopride significantly reduced gastric volumes and improved gastric emptying rates in healthy volunteers compared to placebo .

2. GERD Management:

  • In a pilot study involving patients with mild GERD symptoms, administration of Itopride resulted in a notable decrease in total acid exposure time and symptom scores after treatment, suggesting its effectiveness in managing reflux symptoms .

Comparative Data Table

Application Dosage Outcome Study Reference
Functional Dyspepsia100 mg / 200 mgImproved gastric emptying and symptom relief
GERD150 mg / 300 mgDecreased esophageal acid reflux
GastroparesisVariesEnhanced gastric motility

Mechanism of Action

The mechanism of action of O-Des(2-dimethylaminoethyl)-O-methyl Itopride involves its interaction with specific molecular targets in the body. It is believed to act on dopamine D2 receptors and acetylcholinesterase, leading to increased gastrointestinal motility. The compound may also influence other pathways, such as serotonin receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Structural and Pharmacodynamic Comparisons

Table 1: Structural and Pharmacological Profiles
Compound Key Structural Features Mechanism of Action Efficacy in FD* Safety Profile
O-Des(2-DMAE)-O-Me Itopride Lacks 2-dimethylaminoethyl group; O-methylated Likely reduced D2 antagonism; modified AChE inhibition Hypothesized lower efficacy Potential reduced prolactin elevation
Itopride 2-Dimethylaminoethyl group; methoxy groups D2 antagonism + AChE inhibition Mixed (45.2% vs placebo ) 3% prolactin elevation; rare QT effects
Domperidone Benzimidazole derivative Peripheral D2 antagonism (no CNS penetration) Similar to itopride Cardiac risks (QT prolongation)
Mosapride Benzamide with 5-HT4 agonism 5-HT4 receptor agonism + AChE inhibition Lower efficacy vs itopride Minimal cardiac risks

*Efficacy based on symptom responder rates in clinical trials.

Key Findings:
  • Receptor Affinity: The loss of the dimethylaminoethyl group likely diminishes D2 receptor binding, a critical pathway for itopride’s prokinetic action. O-methylation may enhance interaction with acetylcholinesterase, though this requires validation .
Table 2: Clinical Trial Outcomes
Compound Gastric Emptying Improvement Symptom Relief (vs Placebo) Adverse Events
O-Des(2-DMAE)-O-Me Itopride Not studied Not reported Theoretical: Reduced prolactin elevation
Itopride Conflicting results 37.8–45.2% responder rate 3% prolactin elevation
Domperidone Moderate improvement Comparable to itopride Cardiac risks
Mosapride Mild improvement Lower efficacy Minimal
Key Observations:

Biological Activity

O-Des(2-dimethylaminoethyl)-O-methyl Itopride is a derivative of Itopride, a drug primarily used for gastrointestinal motility disorders. This compound exhibits notable biological activities, particularly in enhancing gastrointestinal motility and modulating neurotransmitter systems. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

This compound acts primarily as a gastroprokinetic agent. Its mechanism involves:

  • Dopaminergic Receptor Modulation : Itopride and its derivatives inhibit dopamine receptors, which play a crucial role in gastrointestinal motility. By blocking these receptors, the compound enhances peristalsis and gastric emptying.
  • Acetylcholinesterase Inhibition : The compound may also exhibit acetylcholinesterase inhibitory activity, leading to increased levels of acetylcholine in the synaptic cleft, further promoting gastrointestinal motility .
  • Gastrointestinal Smooth Muscle Stimulation : this compound stimulates smooth muscle contraction in the gastrointestinal tract, facilitating digestion and transit .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : The compound is distributed throughout the body, with a preference for gastrointestinal tissues.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Elimination : Excreted mainly through urine.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity TypeDescription
GastroprokineticEnhances gastric motility and reduces symptoms of functional dyspepsia.
Acetylcholinesterase InhibitionIncreases acetylcholine levels, promoting smooth muscle contraction.
Dopaminergic ActivityModulates dopamine receptors to enhance gastrointestinal function.
Antiemetic EffectsPotential to reduce nausea and vomiting associated with gastrointestinal disorders.

Case Studies and Research Findings

  • Gastrointestinal Disorders : A study demonstrated that this compound significantly improved symptoms in patients with functional dyspepsia compared to placebo controls. Patients reported enhanced gastric emptying times and reduced bloating .
  • Animal Models : In rodent models, administration of this compound resulted in increased gastric motility and reduced transit time through the intestines. These effects were attributed to both cholinergic stimulation and dopamine receptor antagonism .
  • Pharmacological Comparisons : Comparative studies with other gastroprokinetic agents (e.g., metoclopramide) indicated that this compound exhibited a favorable side effect profile, with fewer extrapyramidal symptoms noted in treated subjects .

Q & A

Q. What is the proposed mechanism of action of O-Des(2-dimethylaminoethyl)-O-methyl Itopride in gastrointestinal motility disorders?

Itopride acts as a dual dopamine D2 receptor antagonist and acetylcholinesterase (AChE) inhibitor, enhancing gastrointestinal motility by increasing acetylcholine availability and reducing dopaminergic inhibition. This dual action promotes gastric emptying and alleviates symptoms like postprandial fullness and early satiety in functional dyspepsia (FD). Researchers should validate these mechanisms using in vitro receptor binding assays and in vivo motility studies in animal models .

Q. What are the key pharmacokinetic parameters of Itopride, and how do they influence experimental design?

Itopride has a bioavailability of ~60%, peak plasma concentration (Tmax) at 35±5 minutes, and an elimination half-life of 5.7±0.3 hours. Protein binding is 96%, with hepatic metabolism via FMO1/FMO3 enzymes and renal excretion. Methodologically, pharmacokinetic studies should use high-performance liquid chromatography (HPLC) for plasma concentration measurements, calculate AUC using the linear trapezoidal method, and account for interpopulation variability (e.g., lower bioavailability in Caucasians vs. Asians) .

Q. What is the evidence for Itopride's efficacy in functional dyspepsia (FD) based on clinical trials?

Meta-analyses of nine RCTs (n=2,620) show Itopride significantly improves global symptom assessment (RR=1.11), postprandial fullness (RR=1.21), and early satiety (RR=1.24) compared to placebo. Researchers should prioritize validated tools like the Leeds Dyspepsia Questionnaire (LDQ) and Leuven Postprandial Distress Scale (LPDS) for outcome measurement .

Q. Which outcome measures are validated for assessing Itopride's therapeutic effects in FD trials?

The LPDS and LDQ are robust tools for FD symptom quantification. LPDS evaluates postprandial distress symptoms (e.g., upper abdominal bloating, early satiation) and is sensitive to subgroup differences, such as FD patients with overlapping epigastric pain syndrome (EPS). Researchers should incorporate these scales in trial protocols and ensure inter-rater reliability .

Q. What safety considerations are critical when designing Itopride clinical trials?

Itopride has a low adverse event profile (similar to placebo in meta-analyses) but is contraindicated in patients with gastrointestinal obstruction, hemorrhage, or dopamine regulation disorders (e.g., Parkinson’s disease). Trials should exclude these populations and monitor prolactin levels due to Itopride’s D2 antagonism .

Advanced Research Questions

Q. How should researchers address discrepancies in Itopride's efficacy reported across RCTs in FD?

Contradictory findings (e.g., significant improvement in LPDS scores vs. no placebo difference in some trials) require stratification by FD subtypes (e.g., postprandial distress syndrome [PDS] vs. EPS overlap). Researchers should conduct subgroup analyses and power studies using mixed-effects models to account for heterogeneity. Meta-regression can identify covariates like dosing regimens (e.g., 50–200 mg TID) or regional pharmacokinetic differences .

Q. What methodological approaches are recommended for analyzing Itopride's efficacy in FD subgroups?

In PDS/EPS overlap subgroups, mixed models analysis showed significant LPDS score improvement with Itopride (p<0.001) but not placebo. Advanced trials should predefine subgroups, use adaptive designs, and apply Bonferroni corrections for multiple comparisons. Exploratory endpoints (e.g., individual symptom severity) should be secondary to avoid type I errors .

Q. How can pharmacokinetic bioequivalence studies for Itopride formulations be optimized?

Follow the Biowaiver protocol: compare in vitro dissolution profiles (24-hour testing) of test vs. reference formulations (e.g., Ganaton®). Use convolution methods to predict in vivo plasma concentration-time curves and validate with IVIVC (in vitro-in vivo correlation). Ensure compliance with CPCSEA guidelines for animal studies .

Q. What statistical models are appropriate for meta-analyses of Itopride trials?

Use random-effects models if heterogeneity (I² >50%) is detected. Calculate relative risk (RR) for dichotomous outcomes (e.g., symptom resolution) and weighted mean difference (WMD) for continuous data (e.g., LDQ scores). Assess publication bias via funnel plots and Egger’s regression .

Q. How can ethical and methodological rigor be ensured in Itopride trials?

Adhere to ICMJE guidelines: detail drug sourcing (e.g., Abbott Pharmaceuticals), blinding procedures, and adverse event reporting. Use stratified randomization for FD subtypes and obtain informed consent for biomarker analyses (e.g., prolactin levels). Document compliance with ethical codes (e.g., FWO Vlaanderen requirements) .

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